

# Application Note: Comprehensive Characterization of 4-Methoxy-1-methylpyridin-2(1H)-one

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## Compound of Interest

Compound Name:	4-Methoxy-1-methylpyridin-2(1H)-one
CAS No.:	41759-19-7
Cat. No.:	B181220

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## Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

**4-Methoxy-1-methylpyridin-2(1H)-one** (CAS: 1192-99-0) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents. It is a derivative of 2-pyridone (lactam) featuring an

-methyl group and a methoxy substituent at the 4-position.

The Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing it from its potential regioisomers formed during synthesis. Methylation of 4-methoxypyridin-2-ol (or 4-hydroxy-2-pyridone) often yields a mixture of:

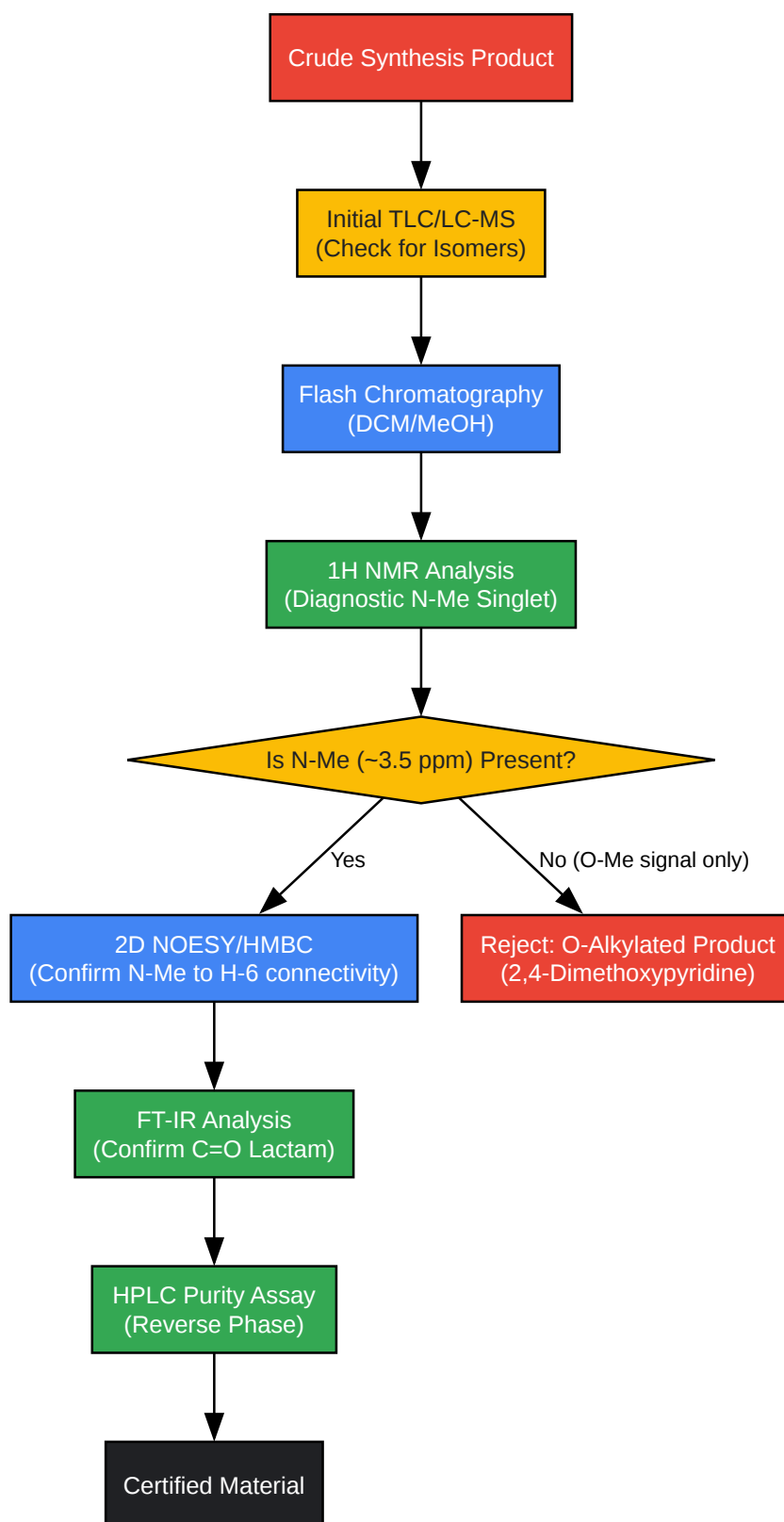
- Target (-alkylation): **4-Methoxy-1-methylpyridin-2(1H)-one**.[\[1\]](#)

- Impurity (  
-alkylation): 2,4-Dimethoxypyridine.

This guide provides a self-validating analytical workflow to unequivocally confirm the  
-methyl lactam structure and ensure high purity for biological screening.

## Analytical Workflow Diagram

The following flowchart outlines the logical progression from crude material to certified reference standard, emphasizing the critical decision points for regioisomer differentiation.



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Caption: Figure 1. Step-by-step analytical decision tree for isolating and validating **4-Methoxy-1-methylpyridin-2(1H)-one**.

## Protocol 1: High-Resolution NMR Spectroscopy

Purpose: Definitive structural proof and differentiation from

-methylated isomers.

### A. <sup>1</sup>H NMR Parameters

- Solvent: DMSO-  
or CDCl<sub>3</sub>. (DMSO is preferred for solubility and separating water peaks).
- Concentration: 5–10 mg in 600 μL.
- Field Strength:  
400 MHz recommended.

### B. Diagnostic Signals (Expectation vs. Observation)

The key to identifying the target is the chemical shift of the methyl group attached to the nitrogen.

Moiety	Chemical Shift ( , ppm)	Multiplicity	Interpretation
N-CH	3.40 – 3.55	Singlet (3H)	Diagnostic: Distinctly upfield from -Me.
O-CH	3.75 – 3.85	Singlet (3H)	Methoxy group at C-4.
H-3	5.80 – 5.95	Doublet ( Hz)	Ortho to C=O, shielded by OMe.
H-5	6.00 – 6.15	dd ( Hz)	Meta to C=O.
H-6	7.20 – 7.50	Doublet ( Hz)	Deshielded by adjacent Nitrogen.

## C. Critical Validation: NOE/NOESY Experiment

To prove the methyl group is on the Nitrogen (and not Oxygen at C-2), perform a 1D NOE difference or 2D NOESY experiment.

- Irradiate/Select: The -Me singlet (~3.5 ppm).
- Observation: You must observe a strong NOE enhancement of the H-6 aromatic proton (~7.3 ppm).
- Logic: In the -methyl isomer, the methyl group is spatially close to H-6. In the -methyl isomer (2,4-dimethoxypyridine), the methyl groups are distant from H-6, and the chemical symmetry is different.

## Protocol 2: HPLC-UV/MS Purity Analysis

Purpose: Quantification of purity and detection of trace regioisomers.

### Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic nitrogens).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
  - 0–2 min: 5% B (Isocratic hold for polar impurities)
  - 2–12 min: 5%  
95% B (Linear gradient)
  - 12–15 min: 95% B (Wash)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 280 nm (pyridone specific).
- Mass Spec: ESI Positive Mode ( ).

### System Suitability

- Retention Time ( ): The target lactam is more polar than the bis-methoxy pyridine. Expect the target to elute earlier than the -methylated impurity.
- Tailing Factor: Must be

. If tailing occurs, increase buffer strength (e.g., 10 mM Ammonium Formate).

## Protocol 3: Vibrational Spectroscopy (FT-IR)

Purpose: Rapid confirmation of the lactam functionality.

Unlike NMR, IR offers a binary "Yes/No" regarding the carbonyl presence.

- Technique: ATR (Attenuated Total Reflectance) on neat solid.

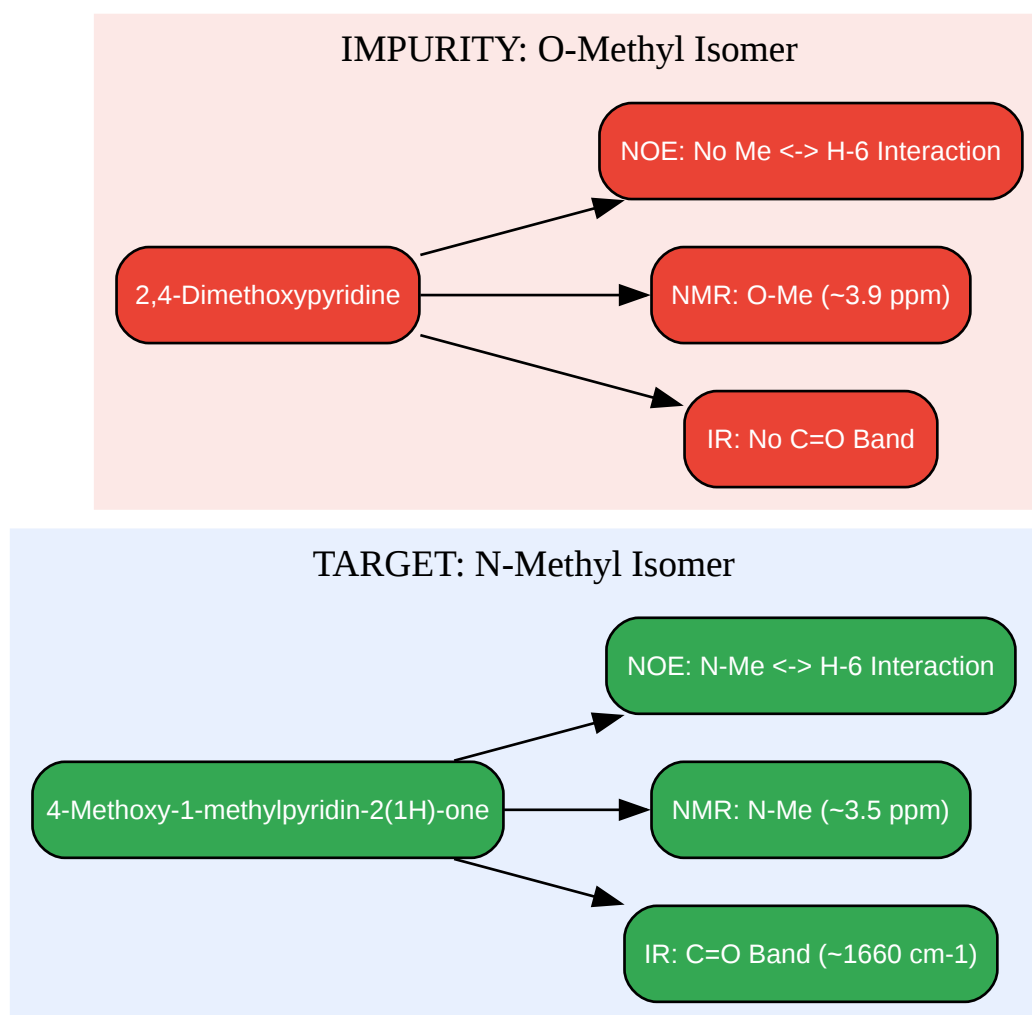
- Target Band: 1640 – 1690 cm

(Strong).

- Interpretation: This band corresponds to the C=O stretching vibration of the cyclic amide (lactam).
- Differentiation: The impurity (2,4-dimethoxypyridine) lacks a carbonyl group and will not show a strong band in this region (instead showing aromatic C=C/C=N stretches around 1580–1600 cm ).

## Regioisomer Differentiation Logic

The following diagram visualizes the structural and spectral differences between the target and its primary impurity.



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Caption: Figure 2. Comparative spectral fingerprints of the target lactam versus the O-methylated pyridine impurity.

## Physicochemical Properties Summary

Property	Value / Characteristic	Notes
Molecular Formula	C	
	H	
	NO	
Molecular Weight	139.15 g/mol	
Exact Mass	139.0633	
Appearance	White to Off-white Solid	
Solubility	DMSO, Methanol, DCM	Poor solubility in non-polar alkanes.[2]
UV	~280 nm, ~230 nm	Characteristic of conjugated pyridone system.

## References

- PubChem. (n.d.). 4-methoxy-1-methylpyridin-2-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [[Link](#)]
- Fujii, T., et al. (1995). Lactam-Lactim Tautomerism and Alkylation of 2-Pyridones. Chemical & Pharmaceutical Bulletin.

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## Sources

- [1. 4-Methoxy-1-methylpyridin-2\(1H\)-one Research Chemical \[benchchem.com\]](#)
- [2. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2\(1H\)-one - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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